![molecular formula C26H26N6O2S B2931547 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 1223836-58-5](/img/no-structure.png)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

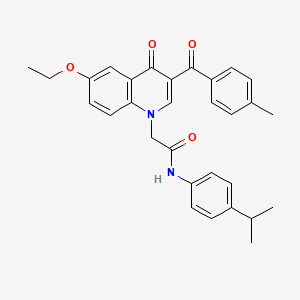

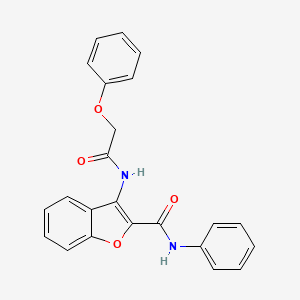

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide” is a chemical compound with the molecular formula C23H26N6O2S . It belongs to the class of compounds known as pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines .

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of nitrogen-containing rings, specifically pyrazolo and triazolo rings, along with a butoxyphenyl group and a tolyl group . Detailed structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) focuses on the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This highlights the utility of such compounds in developing insecticidal agents.

Antibacterial and Antifungal Activities

Another study explores the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and their antibacterial and antifungal activities (Hassan, 2013). This research underscores the potential of heterocyclic compounds in combating microbial infections.

Anticancer and Antimicrobial Activities

Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, some of which exhibited notable anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013). This suggests their potential in medical research for developing new therapeutic agents.

Biochemical Impacts and Insecticidal Agents

Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating a Sulfonamide-bearing thiazole moiety to act as potent insecticidal agents against Spodoptera littoralis (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020). Their research contributes to the agricultural sector by providing new avenues for pest control.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound appear to be adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer (as ATP and ADP) and signal transduction (as cAMP).

Mode of Action

The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[1,2,4]triazolo[1,5-c]pyrimidine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . The compound was substituted at the 5 position with reactive linkers of different lengths . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it interacts with. Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol, which is synthesized from 4-butoxyaniline and 3-amino-5-mercapto-1,2,4-triazole. The second intermediate is N-(m-tolyl)acetamide thioether, which is synthesized from m-toluidine and chloroacetyl chloride. These two intermediates are then coupled using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "4-butoxyaniline", "3-amino-5-mercapto-1,2,4-triazole", "m-toluidine", "chloroacetyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol:", "- Dissolve 4-butoxyaniline (1.0 equiv) and 3-amino-5-mercapto-1,2,4-triazole (1.2 equiv) in ethanol and heat the mixture at reflux for 6 hours.", "- Cool the reaction mixture to room temperature and filter the precipitated product.", "- Wash the product with ethanol and dry under vacuum to obtain 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol as a yellow solid.", "Synthesis of N-(m-tolyl)acetamide thioether:", "- Dissolve m-toluidine (1.0 equiv) in dichloromethane and add chloroacetyl chloride (1.1 equiv) dropwise with stirring at 0°C.", "- Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "- Wash the reaction mixture with water and brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to obtain N-(m-tolyl)acetamide thioether as a yellow oil.", "Coupling of intermediates to form final product:", "- Dissolve 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol (1.0 equiv) and N-(m-tolyl)acetamide thioether (1.1 equiv) in dichloromethane.", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and stir the reaction mixture at room temperature for 12 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "- Purify the crude product by column chromatography to obtain 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide as a yellow solid." ] } | |

Número CAS |

1223836-58-5 |

Fórmula molecular |

C26H26N6O2S |

Peso molecular |

486.59 |

Nombre IUPAC |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C26H26N6O2S/c1-3-4-14-34-21-10-8-19(9-11-21)22-16-23-25-28-29-26(31(25)12-13-32(23)30-22)35-17-24(33)27-20-7-5-6-18(2)15-20/h5-13,15-16H,3-4,14,17H2,1-2H3,(H,27,33) |

Clave InChI |

RHAZXVMHLJJJNN-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C)C3=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)

![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)

![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)